Octafluoroadipoyl difluoride
Overview
Description
Octafluoroadipoyl difluoride is a fluorinated aliphatic compound with the molecular formula C6F10O2. It is known for its high thermal stability and unique chemical properties, making it valuable in various industrial and research applications .
Mechanism of Action
Target of Action
Octafluoroadipoyl difluoride is an aliphatic hydrocarbon that acts as a surfactant and can be used as a coagulant . It contains the functional groups of chloride, aromatic acid, and triazine . .
Mode of Action
It has been shown to have coagulation properties . This suggests that it may interact with its targets to induce coagulation.
Biochemical Pathways
Given its coagulation properties , it may affect pathways related to coagulation and hemostasis.
Pharmacokinetics
It is known that the compound has a boiling point of 72°c and a density of 1666 g/cm3 . These properties may influence its bioavailability.
Result of Action
Given its coagulation properties , it may induce coagulation at the molecular and cellular level.
Action Environment
It is recommended to store the compound at 10°c - 25°c, keep it dry, and keep it under inert gas: nitrogen . These conditions may influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Octafluoroadipoyl difluoride plays a significant role in biochemical reactions due to its surfactant properties. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with coagulation factors, enhancing the coagulation process . Additionally, its interaction with membrane proteins can alter membrane fluidity and permeability, affecting cellular processes. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and van der Waals interactions with biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in the coagulation pathway, leading to enhanced coagulation activity . Additionally, its impact on membrane fluidity can influence cell signaling pathways, potentially altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, this compound has been shown to inhibit certain proteases involved in the coagulation cascade, thereby modulating the coagulation process . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance coagulation without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, such as cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. For example, this compound can inhibit enzymes involved in fatty acid metabolism, leading to changes in metabolite levels . Additionally, its interaction with cofactors can affect the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary, with higher concentrations observed in tissues with high metabolic activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can accumulate in the endoplasmic reticulum, where it can influence protein folding and secretion . Its localization within specific subcellular compartments can modulate its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octafluoroadipoyl difluoride can be synthesized through the fluorination of adipic acid derivatives. One common method involves the reaction of adipic acid with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete fluorination of the adipic acid .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale fluorination reactors. The process involves the continuous feed of adipic acid and fluorine gas into the reactor, where the reaction is catalyzed by metal fluorides. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Octafluoroadipoyl difluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of fluorine atoms.
Hydrolysis: In the presence of water, it hydrolyzes to form octafluoroadipic acid and hydrogen fluoride.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the reaction being more rapid in the presence of a catalyst.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are octafluoroadipic acid and hydrogen fluoride.
Scientific Research Applications
Octafluoroadipoyl difluoride is utilized in several scientific research fields:
Polymer Synthesis: It is used as a monomer in the synthesis of fluorinated polymers, which have applications in coatings, membranes, and high-performance materials.
Surface Modification: Due to its fluorinated nature, it is employed in modifying surfaces to impart hydrophobic and oleophobic properties.
Organic Electronics: It is used in the development of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics.
Comparison with Similar Compounds
Similar Compounds
- Hexafluoroadipoyl difluoride
- Tetrafluoroadipoyl difluoride
- Perfluoroglutaric acid difluoride
Uniqueness
Octafluoroadipoyl difluoride is unique due to its higher degree of fluorination compared to similar compounds. This results in enhanced thermal stability, chemical resistance, and unique surface properties, making it more suitable for high-performance applications .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F10O2/c7-1(17)3(9,10)5(13,14)6(15,16)4(11,12)2(8)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGCJTUAVVJFMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191317 | |
Record name | Octafluoroadipoyl difluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37881-62-2 | |
Record name | 2,2,3,3,4,4,5,5-Octafluorohexanedioyl difluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37881-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octafluoroadipoyl difluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037881622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octafluoroadipoyl difluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octafluoroadipoyl difluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTAFLUOROADIPOYL DIFLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BXU89U35Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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